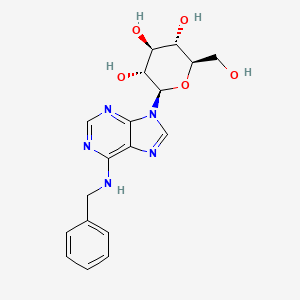
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside: is a chemical compound with the molecular formula C34H36O6 and a molecular weight of 540.65 g/mol . It is a derivative of mannopyranoside, a type of sugar molecule, and is characterized by the presence of benzyl groups attached to the mannopyranoside structure. This compound is primarily used in research settings, particularly in the fields of carbohydrate chemistry and glycoscience.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside typically involves the protection of hydroxyl groups in mannopyranoside followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl groups, yielding the parent mannopyranoside.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: De-benzylated mannopyranoside.
Substitution: Mannopyranoside derivatives with different substituents.
Scientific Research Applications
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is widely used in scientific research, particularly in the following areas:
Carbohydrate Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Glycoscience: Used in the study of glycan structures and their biological functions.
Proteomics: Employed in the modification of proteins to study glycosylation patterns.
Drug Development: Investigated for its potential role in the synthesis of glycosylated drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is primarily related to its role as a glycosyl donor or acceptor in glycosylation reactions. It can participate in the formation of glycosidic bonds, which are crucial for the construction of complex carbohydrates and glycoconjugates. The benzyl groups serve as protecting groups, preventing unwanted reactions at specific hydroxyl sites during synthetic procedures.
Comparison with Similar Compounds
Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside: Similar structure but derived from glucopyranoside instead of mannopyranoside.
Benzyl 2,3,4-Tri-O-acetyl-4-nitromethyl-beta-D-arabinopyranoside: Another benzylated sugar derivative used in carbohydrate research.
Uniqueness: Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is unique due to its specific mannopyranoside backbone and the pattern of benzylation. This makes it particularly useful in the synthesis of mannose-containing oligosaccharides and glycoconjugates, which are important in various biological processes and therapeutic applications.
Properties
IUPAC Name |
(2S,3S,4S,5R)-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O5/c1-5-13-26(14-6-1)21-34-25-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-24-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31+,32+,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBFDNDNLXVKNK-GJBCSVNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)













